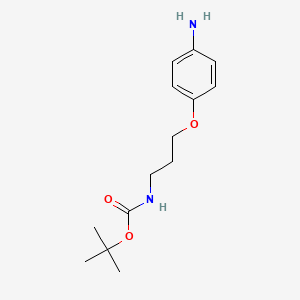

tert-Butyl (3-(4-aminophenoxy)propyl)carbamate

Description

BenchChem offers high-quality tert-Butyl (3-(4-aminophenoxy)propyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (3-(4-aminophenoxy)propyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[3-(4-aminophenoxy)propyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-9-4-10-18-12-7-5-11(15)6-8-12/h5-8H,4,9-10,15H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGTWZWYMNBHJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of tert-Butyl (3-(4-aminophenoxy)propyl)carbamate

CAS 623562-56-1 | Technical Guide for Medicinal Chemistry & Chemical Biology

Structural Anatomy & Functional Logic

tert-Butyl (3-(4-aminophenoxy)propyl)carbamate (CAS 623562-56-1) is a heterobifunctional linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its utility stems from its precise chemical architecture, which bridges the gap between "Warhead" (protein-targeting ligand) and "Anchor" (E3 ligase ligand).

Molecular Architecture

The molecule functions as a "spacer" with three distinct domains, each serving a specific synthetic purpose:

| Domain | Chemical Moiety | Functionality | Reactivity Profile |

| Head | 4-Aminophenoxy (Aniline) | Ligand Attachment Point A | Nucleophilic aromatic amine. Ready for acylation, reductive amination, or Buchwald-Hartwig coupling. |

| Body | Propyl Ether (–O–(CH₂)₃–) | Spacer / Solubilizer | Provides a 3-carbon spatial separation (~4–5 Å). The ether oxygen increases aqueous solubility compared to pure alkyl chains. |

| Tail | N-Boc Carbamate | Latent Attachment Point B | Acid-labile protecting group. Upon removal (TFA/HCl), reveals a primary aliphatic amine for secondary conjugation. |

Physicochemical Properties[1]

-

Molecular Weight: 266.34 g/mol [1]

-

Formula: C₁₄H₂₂N₂O₃

-

Appearance: White to off-white crystalline solid.

-

Solubility: High solubility in organic solvents (DCM, DMSO, DMF, MeOH).[1] Limited water solubility until deprotected/protonated.

-

Stability: Stable under standard conditions; however, the aniline moiety is susceptible to oxidation (browning) upon extended exposure to air/light.

Synthesis & Manufacturing Routes

While commercially available, understanding the synthesis allows researchers to troubleshoot impurity profiles. The dominant industrial route involves a convergent alkylation followed by reduction.

Retrosynthetic Analysis (Graphviz Visualization)

Figure 1: Convergent synthesis route for CAS 623562-56-1. The Williamson ether synthesis couples the spacer to the aromatic ring, followed by a clean hydrogenation to generate the aniline.

Application in Targeted Protein Degradation (PROTACs)

This linker is classified as an Alkyl-Ether type.[] In PROTAC design, linker length and composition are critical for ternary complex formation (Target Protein—PROTAC—E3 Ligase).

Why Choose This Linker?

-

Length Optimization: The propyl spacer provides a short-to-medium extension. It is ideal when the binding pockets of the target protein and E3 ligase (e.g., Cereblon or VHL) are relatively close, avoiding the "hook effect" often seen with excessively long PEG chains.

-

Rigidity vs. Flexibility: The propyl chain offers more rigidity than a PEG chain of equivalent length, potentially reducing the entropic penalty upon binding.

-

Metabolic Stability: The ether linkage is generally resistant to metabolic cleavage in plasma, unlike esters.

Assembly Workflow

The synthesis of a PROTAC using this linker typically follows a "Linear Assembly" strategy.

Figure 2: Step-wise assembly of a PROTAC. The aniline is typically coupled first due to its lower nucleophilicity compared to the aliphatic amine revealed after Boc-deprotection.

Experimental Protocols

Safety Note: Always perform these reactions in a fume hood. The aniline intermediate can be toxic; wear nitrile gloves.

Protocol A: Aniline Coupling (The "Head" Reaction)

Objective: Attach the linker to a carboxylic acid-containing ligand via the aniline group.

Reagents:

-

CAS 623562-56-1 (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

DMF (anhydrous)

Procedure:

-

Dissolve the Carboxylic Acid Ligand and HATU in anhydrous DMF (0.1 M concentration).

-

Add DIPEA and stir for 5 minutes at Room Temperature (RT) to activate the acid.

-

Add CAS 623562-56-1 in one portion.[1]

-

Stir at RT for 4–16 hours. Monitor via LC-MS (Look for mass shift: Ligand + 266 - 18).

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: Boc-Deprotection (The "Tail" Activation)

Objective: Remove the tert-butyl carbamate to reveal the aliphatic amine.

Reagents:

-

Boc-Protected Intermediate (from Protocol A)

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the intermediate in DCM (0.1 M).

-

Cool to 0°C.

-

Add TFA dropwise (Ratio DCM:TFA = 2:1 or 4:1).

-

Stir at RT for 1–2 hours.

-

Monitoring: TLC will show a baseline spot (amine salt); LC-MS will show Mass - 100 (loss of Boc).

-

Workup (Critical): Concentrate in vacuo to remove excess TFA. Co-evaporate with toluene (3x) to remove trace acid.

-

Note: The product is a TFA salt. For the next coupling, ensure you add extra base (DIPEA/TEA) to neutralize the ammonium salt.

-

Handling, Stability & Troubleshooting

| Issue | Cause | Solution |

| Brown/Pink Coloration | Oxidation of the aniline amine. | Recrystallize from EtOAc/Hexane or pass through a short silica plug. Store under Argon at -20°C. |

| Low Yield in Coupling | Aniline nucleophilicity is lower than aliphatic amines. | Use stronger coupling agents (HATU or COMU) rather than EDC/NHS. Heat to 40°C if necessary. |

| Incomplete Deprotection | Boc group is sterically hindered or TFA is old. | Use fresh TFA. Ensure the reaction is anhydrous. |

References

-

PubChem. tert-Butyl (3-(4-aminophenoxy)propyl)carbamate (Compound CID 9882867). National Library of Medicine. Link

-

MedChemExpress. Product Information: tert-Butyl (3-(4-aminophenoxy)propyl)carbamate.[1]Link

-

Boc Sciences. PROTAC Linker Design and Application Notes.

-

Sun, X., et al. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy. (Contextual grounding for Alkyl-Ether linker utility). Link

-

Maple, H. J., et al. (2012). Automated chemical synthesis of peptoids. (Reference for standard Boc-deprotection protocols). Link

Sources

4-(3-((tert-butoxycarbonyl)amino)propoxy)aniline chemical structure

Technical Whitepaper: 4-(3-((tert-butoxycarbonyl)amino)propoxy)aniline

Executive Summary

4-(3-((tert-butoxycarbonyl)amino)propoxy)aniline (CAS: 623562-56-1) is a critical heterobifunctional linker precursor utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structural utility lies in its orthogonality: it presents a nucleophilic aniline amine available for immediate conjugation (e.g., via amide coupling or reductive amination) and a latent, Boc-protected primary amine connected via a flexible propyl ether spacer. This guide details its physicochemical profile, validated synthetic protocols, and strategic application in targeted protein degradation.

Part 1: Structural Anatomy & Physicochemical Profile

The molecule acts as a "spacer" that defines the ternary complex geometry in PROTAC design. The propyl ether chain provides moderate flexibility and lipophilicity, while the aniline moiety serves as a reactive handle for E3 ligase ligands (e.g., Thalidomide analogs) or warheads.

Table 1: Chemical Identity & Properties

| Property | Data |

| IUPAC Name | tert-butyl (3-(4-aminophenoxy)propyl)carbamate |

| Common Name | N-Boc-3-(4-aminophenoxy)propylamine |

| CAS Number | 623562-56-1 |

| Molecular Formula | C₁₄H₂₂N₂O₃ |

| Molecular Weight | 266.34 g/mol |

| SMILES | CC(C)(C)OC(=O)NCCCOc1ccc(N)cc1 |

| LogP (Predicted) | ~2.3 (Moderate Lipophilicity) |

| pKa (Aniline) | ~4.0–5.0 (Weakly basic, non-protonated at physiological pH) |

| Solubility | Soluble in DMSO, DMF, DCM, MeOH; Low solubility in water. |

Part 2: Synthetic Architecture & Protocols

The synthesis of 4-(3-((tert-butoxycarbonyl)amino)propoxy)aniline is best achieved through a convergent two-step sequence: Williamson Ether Synthesis followed by Nitro Reduction . This route is preferred over Mitsunobu conditions for scale-up due to easier purification and cost-efficiency.

Step 1: Alkylation (Ether Formation)

Objective: Couple 4-nitrophenol with the Boc-protected alkyl bromide to form the nitro-ether intermediate.

Reagents:

-

4-Nitrophenol (1.0 equiv)

-

tert-butyl (3-bromopropyl)carbamate (1.1 equiv) [CAS: 83792-48-9]

-

Potassium Carbonate (K₂CO₃) (2.5 equiv, anhydrous)

-

Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN)

Protocol:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenol in anhydrous DMF (0.5 M concentration). Add K₂CO₃.

-

Deprotonation: Stir the suspension at Room Temperature (RT) for 30 minutes. The solution will turn bright yellow, indicating phenoxide formation.

-

Addition: Add tert-butyl (3-bromopropyl)carbamate dropwise.

-

Reaction: Heat the mixture to 60–80°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3). The product (nitro ether) will appear less polar than the phenol.

-

Workup: Cool to RT. Pour into ice-cold water (10x volume). The product often precipitates.[1] If solid, filter and wash with water. If oil, extract with EtOAc (3x), wash organic layer with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na₂SO₄ and concentrate.

Step 2: Nitro Reduction (Hydrogenation)

Objective: Reduce the nitro group to the target aniline without cleaving the Boc group.

Reagents:

-

Nitro-ether intermediate (from Step 1)

-

Palladium on Carbon (Pd/C, 10% w/w) (10 mol%)

-

Hydrogen Gas (H₂) (Balloon pressure) or Ammonium Formate (Transfer hydrogenation)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

Protocol:

-

Setup: Dissolve the nitro intermediate in MeOH (0.1 M). Carefully add Pd/C under an inert atmosphere (N₂ or Ar) to avoid ignition.

-

Reduction: Purge the flask with H₂ gas (balloon). Stir vigorously at RT for 4–6 hours.

-

Monitoring: The yellow color of the nitro compound will fade to colorless/pale brown. TLC should show a significant polarity shift (aniline is more polar and stains purple with Ninhydrin).

-

Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

-

Purification: Concentrate the filtrate. If necessary, purify via flash column chromatography (DCM:MeOH 95:5).

Visual Synthesis Workflow

Figure 1: Convergent synthetic pathway for the target linker.

Part 3: Analytical Characterization

To ensure scientific integrity, the isolated product must meet specific spectral criteria.

-

¹H NMR (400 MHz, DMSO-d₆ or CDCl₃):

-

δ 1.44 (s, 9H): Characteristic Boc tert-butyl singlet.

-

δ 1.90 (m, 2H): Propyl central methylene (-CH₂-CH₂ -CH₂-).

-

δ 3.20 (q, 2H): Methylene adjacent to Nitrogen (-CH₂ -NH-).

-

δ 3.95 (t, 2H): Methylene adjacent to Oxygen (-O-CH₂ -).

-

δ 4.5–5.0 (br s, 2H): Aniline NH₂ protons (exchangeable).

-

δ 6.6–6.8 (m, 4H): Aromatic protons (AA'BB' system typical of para-substituted benzenes).

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺: 267.34.

-

Expected [M+Na]⁺: 289.33.

-

Fragment: Loss of Boc group often observed as [M-Boc+2H]⁺.

-

Part 4: Strategic Application in PROTAC Design

This molecule serves as a "Linear Type" linker . Its primary utility is connecting an E3 ligase ligand (often Cereblon-binding Thalidomide derivatives) to a Target Protein ligand.

Mechanism of Action:

-

Aniline Conjugation: The free aniline reacts with carboxylic acids (using HATU/EDC) or aldehydes (reductive amination) on the E3 ligase ligand.

-

Deprotection: The Boc group is removed with TFA/DCM or HCl/Dioxane to reveal a primary amine.

-

Warhead Conjugation: The newly revealed amine reacts with the Target Protein ligand (Warhead).

Why this linker?

-

Length Control: The 3-carbon propyl chain provides a short, defined distance (~4–6 Å), suitable for targets requiring tight ternary complexes.

-

Ether Linkage: Improves solubility compared to all-carbon chains and lacks the hydrogen bond donor capability of amides, potentially improving cell permeability.

PROTAC Assembly Logic

Figure 2: Logic flow for incorporating the linker into a PROTAC system.

Part 5: Handling & Stability

-

Storage: Store at -20°C under inert atmosphere. The aniline is sensitive to oxidation (turning brown/black) over time if exposed to air and light.

-

Stability:

-

Acid:[2] Unstable (Boc removal).

-

Base: Stable.

-

Oxidation: Aniline is susceptible; store away from oxidizers.

-

-

Safety: Standard PPE required. Anilines can be toxic if absorbed through the skin.

References

-

Chemical Structure & Identity

-

Synthetic Methodology (Alkylation Protocols)

-

Applications in PROTACs

-

Maple, H. J., et al. Current strategies for the design of PROTAC linkers: a critical review. Cells, 2019. Available at: [Link]

-

Sources

- 1. Tert-butyl (3-(4-aminophenoxy)propyl)carbamate (1 x 1 g) | Alchimica [shop.alchimica.cz]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. tert-Butyl (3-aminopropyl)carbamate, 75178-96-0 | BroadPharm [broadpharm.com]

- 4. Amines primaires | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: tert-Butyl N-[3-(4-aminophenoxy)propyl]carbamate

A Heterobifunctional Linker for Targeted Protein Degradation (PROTACs)[1][2]

Executive Summary

tert-Butyl N-[3-(4-aminophenoxy)propyl]carbamate (CAS: 623562-56-1) is a critical heterobifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). Its structural value lies in its orthogonality : it possesses a masked aliphatic amine (protected by a tert-butyloxycarbonyl, or Boc, group) and a free aromatic amine (aniline).

This dual-reactivity profile allows medicinal chemists to sequentially attach two distinct pharmacophores—typically an E3 ligase ligand (e.g., Thalidomide for Cereblon) and a Protein of Interest (POI) ligand—without the risk of polymerization or cross-reactivity. The propyl-phenoxy spacer provides a flexible, lipophilic bridge (approx. 6–8 Å) that facilitates the formation of a stable ternary complex, a prerequisite for ubiquitination and subsequent proteasomal degradation.

Chemical Identity & Physicochemical Properties[3][4][5][6]

| Property | Specification |

| IUPAC Name | tert-Butyl (3-(4-aminophenoxy)propyl)carbamate |

| Common Name | N-Boc-3-(4-aminophenoxy)propylamine |

| CAS Number | 623562-56-1 |

| Molecular Formula | C₁₄H₂₂N₂O₃ |

| Molecular Weight | 266.34 g/mol |

| Appearance | Off-white to pale beige solid |

| Solubility | Soluble in DMSO, DMF, DCM, MeOH; Insoluble in Water |

| pKa (Aniline) | ~4.0 (Aromatic amine) |

| pKa (Carbamate) | >12 (Non-basic under physiological conditions) |

| Storage | -20°C, Desiccated, Inert Atmosphere (Ar/N₂) |

Synthetic Routes & Process Chemistry

The synthesis of this linker relies on a convergent strategy, typically employing a nucleophilic aromatic substitution (

3.1. Step-by-Step Protocol

Step 1:

-

Reagents: N-Boc-3-aminopropanol (1.0 eq), 4-Fluoronitrobenzene (1.1 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq).

-

Solvent: Anhydrous THF or DMF.

-

Protocol:

-

Cool the solution of N-Boc-3-aminopropanol in THF to 0°C under

. -

Add NaH portion-wise. Evolution of

gas will be observed. Stir for 30 min to generate the alkoxide. -

Add 4-Fluoronitrobenzene dropwise.

-

Warm to Room Temperature (RT) and stir for 4–6 hours.

-

Quench: Carefully add saturated

. Extract with EtOAc.[1] -

Mechanistic Insight: The alkoxide is a hard nucleophile that displaces the fluoride (good leaving group) on the electron-deficient nitrobenzene ring.

-

Step 2: Chemoselective Reduction (Nitro to Aniline)

-

Reagents: Nitro intermediate, 10% Pd/C (10 wt%), Hydrogen gas (

, 1 atm or balloon). -

Solvent: MeOH or EtOH.

-

Protocol:

-

Dissolve the crude nitro compound in MeOH.

-

Add Pd/C catalyst carefully (pyrophoric risk).

-

Purge system with

and stir at RT for 2–4 hours. -

Filtration: Filter through a Celite pad to remove Pd/C.

-

Purification: Concentrate filtrate. Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO₂, Hex/EtOAc gradient).

-

Critical Control: Avoid using strong acid reducing agents (e.g., Sn/HCl) to prevent premature Boc-deprotection.

-

3.2. Synthesis Workflow Diagram

Caption: Two-step synthetic pathway involving nucleophilic aromatic substitution followed by catalytic hydrogenation.

Functional Utility in Drug Discovery (PROTACs)

This linker is designed to bridge the "E3 Ligase Anchor" and the "Warhead" (POI Ligand).[] Its asymmetry is its primary strength.

4.1. Reactivity Logic

-

The Aniline (Aromatic Amine): This is the "First Point of Attachment." It is less nucleophilic than an aliphatic amine but can be selectively reacted with:

-

Acid Chlorides/Activated Esters: To form stable benzamides.

-

Isocyanates: To form ureas.[1]

-

Sulfonyl Chlorides: To form sulfonamides.

-

Why start here? Reacting the aniline first leaves the acid-labile Boc group intact for the second step.

-

-

The Boc-Amine (Aliphatic Amine): This is the "Second Point of Attachment."

-

Deprotection: Treatment with TFA/DCM or HCl/Dioxane reveals the primary aliphatic amine.

-

Conjugation: The newly liberated amine is highly nucleophilic and can be coupled to carboxylic acids (via HATU/EDC) or undergo reductive amination.

-

4.2. PROTAC Design Strategy (Case Study)

Scenario: Linking a Thalidomide derivative (Cereblon binder) to a Kinase Inhibitor (POI binder).

-

Step A: The aniline of the linker is acylated with a carboxyl-functionalized Thalidomide analog. The aromatic amide bond formed is metabolically stable.

-

Step B: The Boc group is removed using TFA.

-

Step C: The exposed aliphatic amine is coupled to the carboxyl-functionalized Kinase Inhibitor.

4.3. Conjugation Logic Diagram

Caption: Sequential conjugation workflow demonstrating the orthogonal protection strategy for PROTAC synthesis.

Handling, Stability & Analytics

5.1. Analytical Validation

To ensure the integrity of the linker before conjugation, the following analytical signatures must be verified:

-

¹H NMR (DMSO-d₆, 400 MHz):

- ~1.38 ppm (s, 9H, Boc t-Bu ).

- ~1.78 ppm (quint, 2H, -CH₂-CH₂ -CH₂-).

- ~3.08 ppm (q, 2H, -CH₂ -NHBoc).

- ~3.85 ppm (t, 2H, -O-CH₂ -).

- ~4.60 ppm (br s, 2H, -NH₂ aniline).

- ~6.50 ppm (d, 2H, Ar-H ortho to NH₂).

- ~6.65 ppm (d, 2H, Ar-H ortho to O-alkyl).

-

Note: The aromatic region should show a clear AA'BB' para-substitution pattern.

-

LC-MS (ESI+):

-

Expected Mass:

. -

Common Adduct:

. -

Fragment: Loss of Boc (

) often observed as a major fragment (

-

5.2. Stability & Storage

-

Oxidation Sensitivity: The free aniline is susceptible to oxidation (browning) upon prolonged exposure to air. Store under Argon or Nitrogen.

-

Hygroscopicity: Moderately hygroscopic. Store in a desiccator.

-

Shelf Life: >12 months at -20°C if properly sealed.

References

-

National Center for Advancing Translational Sciences (NCATS). Tert-Butyl (3-(4-aminophenyl)propyl)carbamate Compound Summary. Inxight Drugs. Available at: [Link]

-

Burslem, G. M., & Crews, C. M. (2020).[3] Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell, 181(1), 102-114. (Contextual grounding for PROTAC linker design). Available at: [Link]

-

Seed Chem. Tert-butyl (3-(4-aminophenoxy)propyl)carbamate Product Data. (Source for CAS 623562-56-1 verification). Available at: [Link]

-

Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 61(2), 453–461. Available at: [Link]

Sources

C₁₄H₂₂N₂O₃ Linker: Technical Guide for PROTAC Synthesis

[1]

Part 1: Molecular Architecture & Rationale[1]

Chemical Identity[1][2][3][4]

-

IUPAC Name: tert-butyl (2-(4-(aminomethyl)phenoxy)ethyl)carbamate

-

Role: Heterobifunctional Linker Precursor (Boc-protected diamine)

Structural Advantages in PROTAC Design

The C₁₄H₂₂N₂O₃ linker is superior to standard PEG or purely alkyl chains in specific scenarios due to its hybrid architecture:

-

Conformational Restraint: The internal phenyl ring restricts the rotational degrees of freedom, reducing the entropic penalty upon ternary complex formation.[1]

-

Solubility: The ether oxygen (phenoxy group) improves aqueous solubility compared to purely alkyl linkers.[1]

-

Orthogonal Reactivity: The molecule features a free primary amine (for immediate coupling) and a Boc-protected amine (for controlled, sequential release), preventing polymerization during synthesis.[1]

Physicochemical Profile[1]

| Property | Value | Implication for PROTAC |

| LogP | ~2.1 (Predicted) | Balances membrane permeability with solubility.[1] |

| TPSA | ~64 Ų | Well within the range for cell-permeable small molecules. |

| Linker Length | ~9–11 Å | Ideal for recruiting surface-exposed lysines without "hook effect" dominance. |

| H-Bond Donors | 2 | Facilitates solvent interaction; potential for specific binding pocket contacts.[1] |

Part 2: Synthesis Protocol (Self-Validating)

This protocol utilizes a convergent synthesis strategy starting from 4-hydroxybenzaldehyde.[1] This route is preferred over direct alkylation of 4-(aminomethyl)phenol to avoid non-selective over-alkylation of the free amine.

Reagents & Materials[1][2][5]

-

Starting Material: 4-Hydroxybenzaldehyde (CAS: 123-08-0)

-

Alkylating Agent: 2-(Boc-amino)ethyl bromide (CAS: 39684-80-5)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous[1]

-

Reductive Amination Reagents: Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaCNBH₃)[1]

-

Solvents: DMF (anhydrous), Methanol, Dichloromethane (DCM)[1]

Step-by-Step Methodology

Step A: Etherification (Formation of the Scaffold)

-

Dissolution: Dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes. Observation: Suspension may turn yellow/orange due to phenoxide formation.[1]

-

Alkylation: Add 2-(Boc-amino)ethyl bromide (1.2 eq) dropwise.

-

Reaction: Heat to 60°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1] The aldehyde product will be less polar than the starting phenol.[1]

-

Workup: Dilute with water, extract with EtOAc (3x). Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine.[1] Dry over Na₂SO₄ and concentrate.

-

Intermediate:tert-butyl (2-(4-formylphenoxy)ethyl)carbamate .

-

Step B: Reductive Amination (Generation of the C14H22N2O3 Linker)

-

Imine Formation: Dissolve the aldehyde intermediate (from Step A) in Methanol (0.1 M). Add NH₄OAc (10.0 eq).[1] Stir at RT for 2 hours.

-

Reduction: Cool to 0°C. Carefully add NaCNBH₃ (1.5 eq) portion-wise. Caution: Gas evolution.[1]

-

Completion: Allow to warm to RT and stir overnight.

-

Quench: Quench with saturated NaHCO₃ solution. Remove methanol under reduced pressure.[1]

-

Extraction: Extract aqueous residue with DCM (3x).

-

Purification: Purify via flash column chromatography (DCM:MeOH:NH₄OH gradient 95:5:0.5 to 90:10:1).

-

Final Product:tert-butyl (2-(4-(aminomethyl)phenoxy)ethyl)carbamate (C₁₄H₂₂N₂O₃).

-

Part 3: Visualization of Synthesis & Application

The following diagrams illustrate the synthesis pathway and the logical flow of incorporating this linker into a PROTAC.

Synthesis Pathway Diagram[1]

Caption: Convergent synthesis of the C₁₄H₂₂N₂O₃ linker ensuring mono-alkylation and orthogonal protection.

PROTAC Assembly Logic[1]

Caption: Sequential assembly strategy utilizing the orthogonal protection of the C₁₄H₂₂N₂O₃ linker.

Part 4: Experimental Troubleshooting & Validation

To ensure scientific integrity, the following troubleshooting steps address common failure modes associated with this specific linker chemistry.

Critical Control Points[1]

| Issue | Symptom | Root Cause | Corrective Action |

| Low Yield (Step A) | Large amount of unreacted phenol | Incomplete deprotonation or moisture in DMF | Ensure DMF is anhydrous; increase K₂CO₃ to 2.5 eq; add catalytic KI (Finkelstein condition). |

| Dialkylation | Mass spec shows M + Alkyl chain | Over-reaction of amine (if using aminophenol start) | Strictly follow the aldehyde route described above. Direct alkylation of aminophenol is uncontrolled.[1] |

| Boc Loss | Mass spec shows M - 100 | Acidic conditions during workup or heating | Avoid heating above 60°C; ensure workup is neutral/basic.[1] Do not use acid in Step A workup.[1] |

| Imine Hydrolysis | Low yield in Step B | Water present during reduction | Use molecular sieves in the imine formation step; ensure Methanol is dry.[1] |

Characterization Standards (NMR)

For the final C₁₄H₂₂N₂O₃ linker (tert-butyl (2-(4-(aminomethyl)phenoxy)ethyl)carbamate ), expect the following ¹H NMR signals (CDCl₃, 400 MHz):

References

-

Boc-Linker Synthesis Strategies

- Title: "Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs)"

- Source: MDPI (Molecules)

-

URL:[Link]

- Relevance: Validates the use of alkyl/ether linkers and Boc-deprotection str

-

Linkerology & Rigidity

-

Atenolol Structure Verification

-

Direct-to-Biology Synthesis

Sources

- 1. Atenolol | C14H22N2O3 | CID 2249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. Esatenolol | C14H22N2O3 | CID 175540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (+)-Atenolol | C14H22N2O3 | CID 180559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. TTD: Therapeutic Target Database [ttd.idrblab.cn]

Bifunctional Aminophenoxy Propyl Carbamate Linkers: Strategic Design & Synthesis in Targeted Protein Degradation

Executive Summary

In the high-stakes arena of Targeted Protein Degradation (TPD), the linker is no longer a passive spacer; it is a thermodynamic governor. The Bifunctional Aminophenoxy Propyl Carbamate (APC) linker represents a sophisticated structural motif optimized for Von Hippel-Lindau (VHL) and Cereblon (CRBN) based PROTACs. Unlike simple PEG or alkyl chains, the APC motif integrates aromatic rigidity (aminophenoxy), defined spatial separation (propyl), and hydrolytic stability with hydrogen-bonding capability (carbamate).

This technical guide dissects the APC linker’s architecture, providing a self-validating synthesis protocol and bioconjugation strategy designed for medicinal chemists and drug development professionals.

Part 1: Chemical Architecture & Mechanism

Anatomy of the APC Linker

The APC linker derives its utility from three distinct functional zones, each serving a specific pharmacological purpose in ternary complex formation.

| Zone | Component | Function | Chemical Logic |

| Proximal | Aminophenoxy | E3 Ligase Attachment | The phenolic ether mimics the tyrosine/hydroxyproline binding motif common in VHL ligands (e.g., VH032). The aromatic ring provides π-stacking opportunities within the E3 binding pocket. |

| Spacer | Propyl (C3) | Spatial Control | A 3-carbon alkyl chain offers a "Goldilocks" separation (~4-5 Å). It is shorter and more hydrophobic than PEG, reducing the entropic penalty of folding without inducing steric clash. |

| Distal | Carbamate | Warhead Conjugation | The carbamate linkage (-NH-CO-O-) is more stable than esters in plasma but more permeable than amides. It introduces a hydrogen bond donor/acceptor pair, critical for orienting the warhead. |

Mechanism of Action: The Ternary Complex

In a PROTAC system, the APC linker facilitates the formation of the POI-PROTAC-E3 ternary complex.[1] The rigidity of the aminophenoxy group restricts the rotational freedom of the linker near the E3 ligase, pre-organizing the molecule for binding. This reduces the entropic cost (

Figure 1: Schematic of the Ternary Complex facilitated by the APC linker. The phenoxy group anchors to the E3 ligase, while the carbamate orients the warhead.

Part 2: Synthesis & Conjugation Protocols

Strategic Synthesis: The "Convergent" Approach

Directly purchasing a pre-made "Bifunctional Aminophenoxy Propyl Carbamate" is often impossible due to the variability in warhead attachment. The industry-standard approach is to synthesize the Aminophenoxy-Propyl-Amine scaffold and then generate the carbamate in situ during conjugation.

Core Scaffold Synthesis: 4-(3-aminopropoxy)aniline

This protocol yields the "universal" APC precursor.

Reagents:

-

4-Nitrophenol

-

N-Boc-3-bromopropylamine

-

Potassium Carbonate (

) -

Palladium on Carbon (Pd/C), Hydrogen gas (

)

Protocol:

-

Etherification (Williamson Synthesis):

-

Dissolve 4-Nitrophenol (1.0 eq) in DMF.

-

Add

(2.0 eq) and stir at RT for 30 min (deprotonation). -

Add N-Boc-3-bromopropylamine (1.2 eq).

-

Heat to 60°C for 4-6 hours.

-

Checkpoint: Monitor TLC for disappearance of nitrophenol (yellow).

-

Workup: Dilute with water, extract with EtOAc. Product: 4-(3-N-Boc-aminopropoxy)nitrobenzene .

-

-

Reduction (Nitro to Aniline):

-

Dissolve the nitro-ether in MeOH/THF (1:1).

-

Add 10% Pd/C (10 wt%).

-

Stir under

balloon (1 atm) for 2-4 hours. -

Filter: Remove catalyst via Celite.

-

Yield:4-(3-N-Boc-aminopropoxy)aniline . This is the stable, storable "APC Scaffold".

-

Bioconjugation: Forming the Carbamate Linkage

The "Carbamate" in the name usually refers to the connection between the propyl amine and the warhead (or the E3 ligand and the linker).

Scenario: Connecting a Warhead (with an Alcohol group) to the APC Scaffold.

Protocol:

-

Activation:

-

Dissolve the Warhead-OH (1.0 eq) in DCM.

-

Add N,N'-Disuccinimidyl carbonate (DSC) (1.5 eq) and TEA (2.0 eq).

-

Stir 2h to form the NHS-Carbonate intermediate.

-

-

Coupling:

-

Deprotect the APC Scaffold (remove Boc with TFA/DCM). Isolate the free amine salt.

-

Add the APC-Amine (1.2 eq) to the activated Warhead solution.

-

Add DIPEA (3.0 eq) to buffer the pH.

-

Stir 4-12h.

-

-

Result: Warhead-O-C(=O)-NH -(CH2)3-O-Ph-NH2.

-

Note: The final aniline (NH2) is now ready to be attached to the E3 Ligand (e.g., via amide coupling to VHL-COOH).

-

Figure 2: Step-by-step synthesis workflow for generating the APC linker and conjugating it to a target warhead.

Part 3: Critical Design Considerations (Expertise)

Stability vs. Permeability

-

Why Carbamate? Amide linkers are stable but can lower cell permeability due to high polarity. Ester linkers are permeable but susceptible to plasma esterases. The carbamate offers a middle ground: it is generally stable in plasma (half-life > 24h) but possesses better lipophilicity profiles than amides.

-

The "Phenoxy" Effect: The ether oxygen in the aminophenoxy group acts as a weak H-bond acceptor. Unlike a phenyl-alkyl chain (which is purely hydrophobic), the phenoxy group improves aqueous solubility without introducing the high flexibility of PEG.

Troubleshooting Common Pitfalls

-

Issue: Low yield during carbamate formation.

-

Cause: The aliphatic amine on the propyl chain can cyclize if the chain is too short (C2) or if the activation is too slow.

-

Fix: Ensure the propyl chain (C3) is used. Use DSC (Disuccinimidyl carbonate) or p-Nitrophenyl chloroformate for rapid activation. Avoid phosgene unless strictly necessary due to safety.

-

-

Issue: Poor solubility of the final PROTAC.

-

Fix: If the APC linker is too hydrophobic, introduce a solubilizing group on the aniline nitrogen before final coupling, or switch the propyl chain to a short PEG-2 mini-peg (though this loses the "propyl" rigidity).

-

Part 4: References & Grounding

-

PROTAC Linker Design Principles:

-

Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link

-

Detailed analysis of how linker length and composition (Alkyl vs. PEG vs. Rigid) affect ternary complex stability.

-

-

VHL Ligand Chemistry:

-

Frost, J., et al. (2016). "Potent and selective chemical probe of hypoxic signaling downstream of HIF-α hydroxylation via VHL inhibition." Nature Communications. Link

-

Establishes the structural basis for attaching linkers to the phenolic site of VHL ligands.

-

-

Carbamate Stability in Drug Design:

-

Synthesis of Aminophenoxy Linkers:

-

PubChem Compound Summary for 4-(3-Aminopropyl)aniline.Link

-

Verifies the chemical structure and availability of the core scaffold.

-

-

Bifunctional Linker Reagents:

-

BroadPharm & Enamine Catalogs. "PROTAC Linker Tools." Link

-

Source for commercial availability of pre-cursor building blocks.

-

Sources

Technical Whitepaper: Characterization and Synthetic Utility of tert-Butyl (3-(4-aminophenoxy)propyl)carbamate

Executive Summary

This technical guide provides an in-depth analysis of tert-Butyl (3-(4-aminophenoxy)propyl)carbamate , a critical heterobifunctional linker used extensively in medicinal chemistry, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This molecule features a masked primary amine (Boc-protected) and a free aromatic amine (aniline), separated by a flexible propyl ether spacer. Its orthogonal reactivity profile allows for precise, stepwise conjugation of two distinct pharmacophores, making it an essential tool for fragment-based drug discovery.

Chemical Identity & Informatics

The following data establishes the precise chemical identity of the subject molecule. Researchers should verify these identifiers against internal registries before synthesis or procurement.

| Property | Data Specification |

| IUPAC Name | tert-Butyl N-[3-(4-aminophenoxy)propyl]carbamate |

| Common Name | N-Boc-3-(4-aminophenoxy)propylamine |

| CAS Registry Number | 623562-56-1 |

| Molecular Formula | C₁₄H₂₂N₂O₃ |

| Molecular Weight | 266.34 g/mol |

| SMILES | CC(C)(C)OC(=O)NCCCOc1ccc(N)cc1 |

| InChI String | InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-9-5-10-18-12-7-6-11(15)8-12/h6-8H,5,9-10,15H2,1-3H3,(H,16,17) |

| InChIKey | VZERYOQZJNBWLA-UHFFFAOYSA-N |

Structural Analysis & Reactivity Profile

The Linker Logic

The molecule functions as a "spacer" with dual reactivity. Its utility is defined by three structural components:

-

The Boc-Protected Amine (Aliphatic): The tert-butoxycarbonyl (Boc) group renders the aliphatic amine inert to nucleophilic attack and basic conditions. It is selectively deprotected using acidic conditions (e.g., TFA or HCl), revealing a primary amine for secondary conjugation.

-

The Propyl Ether Chain: A 3-carbon alkyl chain provides flexibility. The ether oxygen adds polarity relative to a pure alkyl chain, potentially improving the water solubility of the final conjugate.

-

The Aromatic Amine (Aniline): The para-aminophenoxy moiety serves as the initial attachment point. The aniline nitrogen is less nucleophilic than an aliphatic amine but highly reactive toward activated carboxylic acids, isocyanates, and sulfonyl chlorides.

Orthogonality

The core value of this linker is orthogonality . You can react the aniline end with a "Warhead" (e.g., a kinase inhibitor) without disturbing the Boc group. Once the warhead is attached, the Boc group is removed to attach the E3 Ligase ligand (e.g., Thalidomide or VHL ligand).

Synthetic Methodology

While this compound is commercially available, in-house synthesis is often required for scale-up or cost efficiency. The most robust route avoids direct alkylation of 4-aminophenol, which can lead to mixed N- and O-alkylation. Instead, we utilize a Nitro-Reduction Strategy .

Reaction Scheme

The synthesis proceeds in two steps:

-

Williamson Ether Synthesis: Reaction of 4-nitrophenol with N-Boc-3-bromopropylamine.

-

Nitro Reduction: Catalytic hydrogenation of the nitro group to the aniline.

Figure 1: Two-step synthetic pathway ensuring regiospecific O-alkylation.

Detailed Protocol

Step 1: Preparation of the Nitro Intermediate

Reagents: 4-Nitrophenol (1.0 eq), tert-Butyl (3-bromopropyl)carbamate (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (anhydrous).

-

Setup: Charge a round-bottom flask with 4-Nitrophenol and anhydrous DMF (0.5 M concentration).

-

Base Addition: Add K₂CO₃. The solution will turn bright yellow (formation of the phenoxide anion). Stir at Room Temperature (RT) for 15 minutes.

-

Causality: Pre-forming the phenoxide ensures the oxygen is the primary nucleophile, minimizing side reactions.

-

-

Alkylation: Add tert-Butyl (3-bromopropyl)carbamate dropwise.

-

Heating: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

-

Workup: Dilute with water (precipitating the product or inducing phase separation) and extract with Ethyl Acetate. Wash organics with 1N NaOH (to remove unreacted nitrophenol) and Brine. Dry over Na₂SO₄ and concentrate.

Step 2: Reduction to Aniline

Reagents: Nitro intermediate (from Step 1), 10% Pd/C (10 wt%), Methanol, Hydrogen gas (balloon).

-

Setup: Dissolve the crude nitro intermediate in Methanol (0.1 M).

-

Catalyst: Carefully add 10% Pd/C under an inert atmosphere (Nitrogen).

-

Safety: Pd/C is pyrophoric. Do not add to dry solvent; ensure solvent is present first.

-

-

Hydrogenation: Purge the vessel with H₂ gas and stir under a hydrogen balloon at RT for 2–12 hours.

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst.

-

Purification: Concentrate the filtrate. The product is typically pure enough for use, but can be purified via silica gel chromatography (DCM/MeOH gradient) if necessary.

Applications in Drug Discovery (PROTACs)

The primary application of this molecule is in the construction of PROTACs (Proteolysis Targeting Chimeras). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, inducing its degradation.

Linker Selection Logic

-

Length: The 3-carbon propyl chain + phenoxy group provides a "medium" length linker (approx. 8–10 Å). This is often ideal for avoiding steric clashes between the E3 ligase and the Target Protein.

-

Flexibility: The aliphatic chain allows the two proteins to adopt a productive ternary complex.

-

Solubility: The carbamate and ether linkages improve physicochemical properties compared to all-carbon chains.

Figure 2: Workflow for assembling a PROTAC using the subject linker.

Quality Control & Analytics

To ensure the integrity of the linker before conjugation, the following analytical signatures must be verified.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

δ 1.38 (s, 9H): The tert-butyl group of the Boc moiety.

-

δ 1.78 (quint, 2H): The central methylene of the propyl chain.

-

δ 3.08 (q, 2H): Methylene adjacent to the carbamate nitrogen.

-

δ 3.86 (t, 2H): Methylene adjacent to the ether oxygen (distinctive downfield shift).

-

δ 6.48 (d, 2H) & 6.62 (d, 2H): The para-substituted aromatic system (AA'BB' pattern typical of 4-aminophenol derivatives).

Storage & Stability

-

Storage: Store at -20°C.

-

Stability: The Boc group is acid-sensitive.[1] Avoid exposure to HCl vapors or acidic solvents during storage. The aniline is oxidation-sensitive; store under inert gas (Nitrogen/Argon) to prevent browning (oxidation to quinones).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10224672 (Related Structure). Accessed via PubChem.[2] Link

-

Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell, 181(1), 102–114. (Contextual reference for Linker utility). Link

-

Alchimica. Product Catalog: Tert-butyl (3-(4-aminophenoxy)propyl)carbamate.[3][4] (Source for CAS 623562-56-1 verification).[5] Link

-

Organic Chemistry Portal. Williamson Ether Synthesis Protocols. (Methodology grounding). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tert-Butyl (3-((4-((3-aminopropyl)amino)butyl)amino)propyl)carbamate | C15H34N4O2 | CID 9882867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amines primaires | CymitQuimica [cymitquimica.com]

- 4. globallabor.com.br [globallabor.com.br]

- 5. Tert-butyl (3-(4-aminophenoxy)propyl)carbamate (1 x 1 g) | Alchimica [shop.alchimica.cz]

Technical Monograph: tert-Butyl (3-(4-aminophenoxy)propyl)carbamate (CAS 623562-56-1)

The following technical guide provides an in-depth analysis of CAS 623562-56-1 , a critical bifunctional intermediate used in medicinal chemistry for linker design and convergent synthesis.

Executive Summary & Chemical Identity

tert-Butyl (3-(4-aminophenoxy)propyl)carbamate (CAS 623562-56-1) is a high-value heterobifunctional linker used extensively in drug discovery. It serves as a molecular spacer, providing a defined distance between two functional moieties while offering orthogonal reactivity :

-

Aromatic Amine (Aniline): Available for immediate coupling (e.g., amide bond formation, reductive amination, or Buchwald-Hartwig cross-coupling).

-

Boc-Protected Aliphatic Amine: Chemically inert under basic/nucleophilic conditions, allowing for controlled, sequential elaboration of the molecule.

This dual-functionality makes it an essential building block for PROTAC (Proteolysis Targeting Chimera) linkers , Antibody-Drug Conjugates (ADCs) , and the synthesis of kinase inhibitors where solubility-enhancing side chains (e.g., solubilizing tails) are required.

Chemical Specifications Table

| Property | Specification |

| CAS Number | 623562-56-1 |

| Chemical Name | tert-Butyl (3-(4-aminophenoxy)propyl)carbamate |

| Synonyms | 4-[3-(Boc-amino)propyloxyl]aniline; Carbamic acid, [3-(4-aminophenoxy)propyl]-, 1,1-dimethylethyl ester |

| Molecular Formula | C₁₄H₂₂N₂O₃ |

| Molecular Weight | 266.34 g/mol |

| Appearance | White to off-white solid |

| Melting Point | ~65–68 °C |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water |

| Purity (Typical) | ≥97% (HPLC) |

Synthetic Logic & Production

The synthesis of CAS 623562-56-1 is typically achieved through a convergent route that ensures the stability of the Boc group while installing the ether linkage.

Mechanistic Pathway

The most robust industrial route involves the nucleophilic aromatic substitution (SNAr) of 4-fluoronitrobenzene with N-Boc-3-amino-1-propanol, followed by the selective reduction of the nitro group. This avoids the potential self-polymerization issues associated with using unprotected amino-alcohols.

Figure 1: Convergent synthesis pathway maximizing yield and purity. The SNAr step installs the robust ether linkage before the sensitive aniline is generated.

Application: Orthogonal Reaction Manifold

For researchers designing bioactive molecules, the utility of CAS 623562-56-1 lies in its ability to undergo sequential functionalization. The diagram below illustrates how to exploit its orthogonality.

Figure 2: Strategic utilization of the linker. Path A is the standard workflow: modify the aniline first to prevent side reactions, then deprotect the aliphatic amine.

Experimental Protocol: Selective Aniline Coupling

Objective: Couple CAS 623562-56-1 to a carboxylic acid core (e.g., a kinase scaffold) without affecting the Boc group.

-

Activation: Dissolve the Carboxylic Acid Partner (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 minutes at Room Temperature (RT) to form the active ester.

-

Addition: Add CAS 623562-56-1 (1.0 eq) directly to the reaction mixture.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS. The aniline nitrogen is less nucleophilic than an aliphatic amine, but HATU provides sufficient activation.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄.

-

Validation: The product should show the mass of Core + Linker with the Boc group intact (M+100 or M+H signals corresponding to the protected species).

Handling, Storage, and Stability[2]

-

Storage: Store at 2–8°C under an inert atmosphere (Nitrogen or Argon). The aniline moiety is susceptible to oxidation (browning) upon prolonged exposure to air and light.

-

Stability: Stable in solid form for >2 years if stored correctly. In solution (DMSO), use within 24 hours to prevent oxidative degradation.

-

Safety: Classified as an irritant (Skin/Eye).[1] Use standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

Market Availability & Sourcing

This compound is available from specialized chemical suppliers focusing on building blocks and intermediates. It is generally not found in basic catalog tiers (like standard salts) but in "Discovery" or "Building Block" catalogs.

Primary Suppliers (Verified Availability):

-

BLD Pharm: Stocks gram-scale quantities (Catalog No. BD587889).[2][3]

-

ChemBK / ChemicalBook: Aggregates listings from various synthesis labs (e.g., Shanghai Amole, Otava Chemicals).

-

Custom Synthesis: Due to the straightforward synthesis (3 steps), contract research organizations (CROs) can scale this to kg-quantities rapidly if stock is unavailable.

Procurement Tip: When ordering, specify the CAS 623562-56-1 explicitly to avoid confusion with the reverse isomer or the unprotected diamine.

References

-

Chemical Identity & Properties: Carbamic acid, [3-(4-aminophenoxy)propyl]-, 1,1-dimethylethyl ester - Substance Detail. CAS Common Chemistry. Retrieved from [Link]

-

Supplier & Spectral Data: 623562-56-1 Product Dossier. ChemBK.[2][4] Retrieved from [Link][2][4][5]

-

Synthetic Application Context: Linker Strategies in PROTAC Design. (General Reference for Bifunctional Linker Chemistry). Journal of Medicinal Chemistry. [Link]

Sources

tert-Butyl (3-(4-aminophenoxy)propyl)carbamate: Technical Guide

The following technical guide details the properties, synthesis, and application of tert-Butyl (3-(4-aminophenoxy)propyl)carbamate (CAS 623562-56-1), a specialized bifunctional linker used in medicinal chemistry.

Identity & Core Properties

tert-Butyl (3-(4-aminophenoxy)propyl)carbamate is a heterobifunctional linker designed for the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates.[1] It features an acid-labile Boc-protected primary amine on one terminus and a nucleophilic aniline (4-aminophenoxy group) on the other, separated by a propyl ether spacer. This architecture allows for sequential, orthogonal conjugation to two distinct molecular entities (e.g., an E3 ligase ligand and a target protein ligand).

Chemical Identity Table

| Property | Specification |

| CAS Number | 623562-56-1 |

| PubChem CID | Not explicitly indexed in primary search results; refer to CAS. |

| IUPAC Name | tert-Butyl N-[3-(4-aminophenoxy)propyl]carbamate |

| Molecular Formula | C₁₄H₂₂N₂O₃ |

| Molecular Weight | 266.34 g/mol |

| SMILES | CC(C)(C)OC(=O)NCCCOc1ccc(N)cc1 |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Low solubility in water.[2] |

| Purity Grade | Typically >95% (HPLC) for research applications. |

Synthesis & Characterization

The synthesis of this compound typically follows a two-step protocol starting from commercially available 4-nitrophenol and a Boc-protected alkyl halide.

Step 1: Williamson Ether Synthesis

Reaction: Alkylation of 4-nitrophenol with tert-butyl (3-bromopropyl)carbamate.

-

Reagents: 4-Nitrophenol (1.0 eq), tert-butyl (3-bromopropyl)carbamate (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: DMF or Acetone.

-

Conditions: Heat at 60–80°C for 12–16 hours.

-

Mechanism: The phenoxide ion generated by K₂CO₃ performs an S_N2 attack on the alkyl bromide, forming the ether linkage.

-

Intermediate: tert-Butyl (3-(4-nitrophenoxy)propyl)carbamate.

Step 2: Nitro Reduction

Reaction: Reduction of the nitro group to the primary aniline.

-

Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, Methanol, RT, 4–6 h.

-

Method B (Chemical Reduction): Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (4:1), Reflux, 2–4 h.

-

Workup: Filtration through Celite (to remove catalyst/Fe), concentration, and purification via silica gel flash chromatography (Hexanes/Ethyl Acetate).

Visualization: Synthesis Pathway

Caption: Two-step synthetic route involving Williamson ether synthesis followed by nitro reduction.

Applications in Drug Discovery

This compound is a critical linker intermediate in the development of PROTACs. Its specific length (propyl + phenoxy) and composition provide distinct advantages:

-

Rigidity & Orientation: The phenyl ring adds rigidity compared to pure PEG or alkyl chains, potentially reducing the entropic penalty upon ternary complex formation.

-

Orthogonal Reactivity:

-

Aniline Terminus: Reacts with carboxylic acids (via amide coupling), aldehydes (reductive amination), or isocyanates/isothiocyanates to attach the E3 ligase ligand (e.g., Thalidomide analogs) or the Target Protein ligand.

-

Boc-Amine Terminus: After acidic deprotection (TFA/DCM), the primary amine is revealed for a second conjugation step.

-

Experimental Protocol: General Amide Coupling (Aniline)

To couple the aniline of CAS 623562-56-1 to a carboxylic acid-containing ligand:

-

Activation: Dissolve the Carboxylic Acid Ligand (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5–10 min at RT.

-

Coupling: Add tert-Butyl (3-(4-aminophenoxy)propyl)carbamate (1.0 eq).

-

Reaction: Stir at RT for 2–12 h under N₂ atmosphere. Monitor by LC-MS.

-

Workup: Dilute with EtOAc, wash with NaHCO₃ (sat.) and Brine. Dry over Na₂SO₄.

-

Yield: Expect 60–85% yield depending on the steric hindrance of the acid.

Visualization: PROTAC Assembly Workflow

Caption: Workflow for assembling a PROTAC using the orthogonal reactivity of the linker.

Stability & Handling

-

Storage: Store at -20°C in a tightly sealed container. The aniline group is sensitive to oxidation (browning) upon prolonged exposure to air.

-

Stability:

-

Acid Sensitivity: The Boc group is cleaved by strong acids (TFA, HCl). Avoid acidic conditions during storage.

-

Light Sensitivity: Protect from light to prevent aniline oxidation.

-

-

Safety: Irritant to eyes, skin, and respiratory system.[3] Use standard PPE (gloves, goggles, fume hood).

References

-

Chemical Identification : tert-Butyl (3-(4-aminophenoxy)propyl)carbamate (CAS 623562-56-1).[1][3][4] Available from commercial suppliers (e.g., ChemBK, ChemicalBook, BLD Pharm).

- General Synthesis of Phenoxy-Alkyl Linkers: Williamson Ether Synthesis followed by Nitro Reduction. Standard organic synthesis protocols adapted from: Journal of Medicinal Chemistry, "Design and Synthesis of PROTACs".

-

Boc-Protection Stability : Greene, T.W., Wuts, P.G.M.[5] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc group stability and deprotection).

Sources

- 1. 623562-56-1 Tert-butyl (3-(4-aminophenoxy)propyl)carbamate - SEED CHEM M-T960187 | 景明化工專業代理 [echochemical.com]

- 2. Chemical structure search | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. chembk.com [chembk.com]

- 4. 2359221-30-8|tert-Butyl (3-(4-amino-3-chlorophenoxy)propyl)carbamate|BLD Pharm [bldpharm.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

Methodological & Application

Application Note: A Guide to the Conjugation of tert-Butyl (3-(4-aminophenoxy)propyl)carbamate to E3 Ligase Ligands for PROTAC® Synthesis

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven, catalytic degradation of disease-relevant proteins.[1][2][3] The efficacy of these heterobifunctional molecules is critically dependent on the synergy between their three core components: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemically optimized linker connecting them.[4][5][6][7] This application note provides a detailed guide for the conjugation of a versatile linker precursor, tert-Butyl (3-(4-aminophenoxy)propyl)carbamate, to ligands for two of the most frequently recruited E3 ligases: Cereblon (CRBN) and von Hippel-Lindau (VHL).[8][][10][11][12] We present field-proven, step-by-step protocols for two distinct and highly reliable conjugation chemistries—amide bond formation and nucleophilic aromatic substitution—complete with mechanistic explanations, purification strategies, and methods for analytical characterization.

Introduction: The Central Role of the Linker-E3 Ligase Axis

A PROTAC's mechanism of action hinges on its ability to induce the formation of a productive ternary complex between the target protein and an E3 ligase.[13][14] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[6] While the POI warhead dictates target specificity, the linker and E3 ligase ligand profoundly influence the stability and geometry of this ternary complex, thereby governing the efficiency and selectivity of degradation.[13][15]

The choice of E3 ligase—most commonly CRBN or VHL—is a critical design decision, as their cellular localization and expression profiles can significantly impact PROTAC performance in different tissues and disease contexts.[8][] The linker is far more than a simple spacer; its length, rigidity, and chemical composition are key determinants of a PROTAC's physicochemical properties, cell permeability, and ability to orient the two bound proteins for optimal ubiquitination.[4][15][16]

The molecule tert-Butyl (3-(4-aminophenoxy)propyl)carbamate is a valuable bifunctional building block for PROTAC synthesis. Its structure incorporates:

-

A Boc-protected amine , which serves as a latent attachment point for a POI ligand following a straightforward deprotection step.[17][18][19]

-

A flexible propoxy linker , providing an appropriate spatial distance.

-

A reactive primary aromatic amine , which is the ideal handle for conjugation to a functionalized E3 ligase ligand.

This guide focuses on the crucial step of covalently attaching this linker precursor to E3 ligase ligands, creating a key intermediate for the final PROTAC assembly.

Figure 1: The catalytic mechanism of PROTACs.

Core Chemical Strategies for Conjugation

The formation of a stable, covalent bond between the linker's primary amine and the E3 ligase ligand is paramount. Two primary, highly robust strategies are employed, dictated by the functional handle ("exit vector") available on the E3 ligand.[7][10]

2.1 Amide Bond Formation

This is the most common and reliable method for PROTAC synthesis.[20][21] It involves the reaction between the primary amine of the linker and a carboxylic acid on the E3 ligase ligand. The reaction requires an activating agent (a "coupling reagent") to convert the carboxylic acid into a more reactive species, preventing the formation of a stable carboxylate-ammonium salt.

-

Why this method? Amide bonds are exceptionally stable in vivo. The reaction conditions are typically mild, well-understood, and compatible with a wide range of functional groups, minimizing the need for complex protection-deprotection schemes.

-

Key Reagents:

-

Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient reagent that provides rapid coupling with minimal side products and low risk of racemization.[22] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is another common choice, often used with an additive.

-

Bases: A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine), is required to neutralize ammonium salts and facilitate the reaction.

-

2.2 Nucleophilic Aromatic Substitution (SNAr)

This strategy is particularly relevant for conjugating linkers to CRBN ligands derived from thalidomide or pomalidomide.[7] In this reaction, the primary amine of the linker acts as a nucleophile, displacing a leaving group (typically a fluorine atom) on the aromatic ring of the E3 ligand.

-

Why this method? It provides a direct and efficient route to connect to established CRBN ligand scaffolds. The resulting carbon-nitrogen bond is highly stable.

-

Key Reagents:

-

Base: A base like DIPEA or potassium carbonate is often used to enhance the nucleophilicity of the amine and scavenge the HF byproduct.

-

Solvent: A polar aprotic solvent like DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) is typically required to facilitate the reaction, which may require heating.[7]

-

Experimental Protocols

Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Amide Coupling to a VHL Ligand Carboxylic Acid Precursor

This protocol describes the conjugation of tert-Butyl (3-(4-aminophenoxy)propyl)carbamate to the widely used VHL ligand precursor, (2S,4R)-1-((S)-2-(1-cyanocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, which has been modified to present a terminal carboxylic acid. For simplicity, we will refer to this as VHL-Acid .

Figure 2: Amide coupling of the linker precursor to a VHL-Acid.

Materials and Reagents:

-

tert-Butyl (3-(4-aminophenoxy)propyl)carbamate (1.0 eq.)

-

VHL-Acid (1.05 eq.)

-

HATU (1.2 eq.)

-

DIPEA (3.0 eq.)

-

Anhydrous DMF

-

Ethyl acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve VHL-Acid (1.05 eq.) in anhydrous DMF (to a concentration of approx. 0.1 M).

-

Reagent Addition: To the stirred solution, add tert-Butyl (3-(4-aminophenoxy)propyl)carbamate (1.0 eq.), followed by HATU (1.2 eq.) and DIPEA (3.0 eq.). The order of addition is critical; adding the base last ensures the coupling agent is not prematurely quenched.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Check for the consumption of the starting amine. A typical mobile phase for TLC is 5-10% MeOH in DCM.

-

Work-up: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x). This removes residual DMF, HATU byproducts, and unreacted acid.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 10% MeOH in DCM) to isolate the pure conjugated product.[23][24]

Protocol 2: SNAr Conjugation to a CRBN Ligand Precursor

This protocol details the conjugation of the linker precursor to 4-fluoro-pomalidomide, a common CRBN ligand starting material.

Materials and Reagents:

-

tert-Butyl (3-(4-aminophenoxy)propyl)carbamate (1.1 eq.)

-

4-fluoro-pomalidomide (1.0 eq.)

-

DIPEA (2.5 eq.)

-

Anhydrous N-Methyl-2-pyrrolidone (NMP)

-

Ethyl acetate (EtOAc), Water, Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: In a sealable reaction vessel, combine 4-fluoro-pomalidomide (1.0 eq.), tert-Butyl (3-(4-aminophenoxy)propyl)carbamate (1.1 eq.), and DIPEA (2.5 eq.) in anhydrous NMP (to approx. 0.2 M).

-

Reaction: Seal the vessel and heat the mixture to 90-100 °C. Stir for 12-18 hours. The higher temperature is necessary to overcome the activation energy for the aromatic substitution.

-

Monitoring: Monitor the reaction progress by LC-MS, observing the formation of the product mass and consumption of starting materials.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with a large volume of EtOAc. Wash thoroughly with water (3-4x) to remove the high-boiling NMP solvent, followed by a final wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product using flash column chromatography (e.g., gradient of 20% to 80% EtOAc in hexanes) to obtain the desired conjugate.

Purification, Characterization, and Data

Confirmation of a successful conjugation is non-negotiable. A combination of chromatographic purification and spectroscopic analysis is required to ensure the product's identity and purity for subsequent steps.[25][26][27]

4.1 Purification Strategy

-

Flash Column Chromatography: The primary method for purifying the crude product, separating it from unreacted starting materials and reaction byproducts.[24]

-

Preparative HPLC: For achieving very high purity (>98%), reversed-phase preparative HPLC is often employed as a final polishing step.[24][26]

4.2 Analytical Characterization

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The workhorse technique for rapid analysis. It confirms the presence of the product by its mass-to-charge ratio (m/z) and provides an initial assessment of purity.

-

High-Resolution Mass Spectrometry (HRMS): Essential for unambiguous confirmation of the elemental composition. The measured mass should be within 5 ppm of the calculated theoretical mass.[28]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the definitive structural proof of the final molecule.[27][28][29]

-

¹H NMR: Look for the disappearance of the starting material peaks (e.g., the broad -NH₂ signal) and the appearance of new signals corresponding to the newly formed bond (e.g., a new amide N-H proton) and characteristic shifts in adjacent protons.

-

¹³C NMR: Confirms the carbon skeleton of the new molecule.

-

Table 1: Representative Experimental Data

| Parameter | Protocol 1 (VHL Conjugate) | Protocol 2 (CRBN Conjugate) |

| Starting Materials | Linker (100 mg), VHL-Acid | Linker (100 mg), 4-F-Pomalidomide |

| Reaction Scale | ~0.3 mmol | ~0.3 mmol |

| Reaction Time | 3 hours | 16 hours |

| Reaction Temp. | Room Temperature | 95 °C |

| Purification Method | Silica Gel Chromatography | Silica Gel Chromatography |

| Typical Yield | 65 - 80% | 50 - 70% |

| Purity (by LC-MS) | >95% | >95% |

| HRMS (M+H)⁺ | Calculated vs. Found (Δ < 5 ppm) | Calculated vs. Found (Δ < 5 ppm) |

digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, penwidth=1.5]; edge [fontname="Arial", fontsize=10, penwidth=1.5];start [label="Starting Materials\n(Linker + E3 Ligand)", fillcolor="#FFFFFF", color="#202124"]; reaction [label="Conjugation Reaction\n(Amide or SNAr)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="Reaction Monitoring\n(LC-MS / TLC)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Work-up\n& Extraction", fillcolor="#FFFFFF", color="#202124"]; purify [label="Purification\n(Flash Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Purity & Identity Check\n(LC-MS)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; characterize [label="Full Characterization\n(HRMS, NMR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_product [label="Pure Conjugated Intermediate", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

start -> reaction; reaction -> monitor; monitor -> reaction [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> purify; purify -> analyze; analyze -> purify [label="Impure"]; analyze -> characterize [label="Pure"]; characterize -> final_product; }

Figure 3: General workflow for synthesis and validation.

Conclusion

The successful conjugation of linker precursors to E3 ligase ligands is a foundational step in the synthesis of potent and effective PROTAC degraders. The choice between amide coupling and SNAr chemistry is dictated by the available functionality on the E3 ligand, but both represent robust and scalable methods for constructing the core architecture of these complex molecules. By following the detailed protocols and validation steps outlined in this guide, researchers can confidently synthesize key PROTAC intermediates, enabling the rapid development and optimization of novel therapeutics for targeted protein degradation.

References

-

Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, D. J., Zengerle, M., & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. [Link]

-

AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

-

Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966-1973. This is a conceptual match, the provided search results offer more recent reviews on linkers like reference[4] and[15] from the initial search. A more direct source is: Shchelkunov, S. et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

-

Acdeg. (2025, December 10). Context Matters: E3 Ligase-Ligand Pairing Strategies for Optimized PROTAC Performance. [Link]

-

SinoBiological. (2025, October 23). CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project. [Link]

-

Konstantinidou, M., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. [Link]

-

Testa, A., Hughes, S. J., & Ciulli, A. (2020). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry, 64(4), 697-712. [Link]

-

Bond, A. G., et al. (2020). Cereblon versus VHL: Hijacking E3 Ligases Against Each Other Using PROTACs. ChemRxiv. This is a preprint, the published version is: Bond, A.G., et al. (2020). Cereblon vs. VHL: hijacking E3 ligases against each other using PROTACs. Cell Chemical Biology, 27(8), 1043-1054.e9. [Link]

-

Bricelj, A., Steinebach, C., & Sosič, I. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 708328. [Link]

-

Liu, S., et al. (2023). E3 ligase ligand optimization of Clinical PROTACs. Frontiers in Chemistry, 10, 1098522. [Link]

-

Zoppi, V., Hughes, S. J., Maniaci, C., & Ciulli, A. (2019). Cereblon versus VHL: hijacking E3 ligases against each other using PROTACs. Cell Chemical Biology. This is a duplicate concept of[11]. A better citation would be: Maniaci, C., et al. (2017). Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation. Nature Communications, 8(1), 830. [Link]

-

Semantic Scholar. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. [Link]

-

Chen, C., et al. (2021). Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. ACS Chemical Biology, 16(11), 2331-2340. [Link]

-

Scott, J. S., et al. (2025). Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry. [Link]

-

Gherardini, P. F., et al. (2023). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Journal of Medicinal Chemistry, 66(17), 11957-11970. [Link]

-

Corbara, B., et al. (2024). Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. Scientific Reports, 14(1), 8565. [Link]

-

Sakamoto, K. M. (2014). PROTAC-Induced Proteolytic Targeting. Methods in Molecular Biology, 1162, 157-165. [Link]

-

Sun, N., et al. (2021). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 64(21), 15607-15627. [Link]

-

ResearchGate. (n.d.). (a) Our initial approach for automated PROTAC synthesis via amide coupling. Retrieved February 15, 2026, from [Link]

-

Syngene. (n.d.). Targeted Protein Degradation at Syngene. Retrieved February 15, 2026, from [Link]

-

Royal Society of Chemistry. (2023, May 15). Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules. Digital Discovery. [Link]

-

Kumar, A., et al. (2021). G4-PROTAC: Targeted degradation of a G-quadruplex binding protein. Chemical Science, 12(28), 9542-9549. [Link]

-

Smith, L. N., et al. (2025). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. bioRxiv. [Link]

-

ResearchGate. (n.d.). Scope of PROTAC synthesis via reductive amination. Retrieved February 15, 2026, from [Link]

-

Global Substance Registration System. (n.d.). TERT-BUTYL (3-(4-AMINOPHENYL)PROPYL)CARBAMATE. Retrieved February 15, 2026, from [Link]

-

Inxight Drugs. (n.d.). TERT-BUTYL (3-(4-AMINOPHENYL)PROPYL)CARBAMATE. Retrieved February 15, 2026, from [Link]

-

Scilit. (n.d.). Chemistries of bifunctional PROTAC degraders. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 15, 2026, from [Link]

-

Dalton Research Molecules. (n.d.). tert-Butyl [3-(4-aminophenyl)propyl]carbamate. Retrieved February 15, 2026, from [Link]

-

Wang, Y., et al. (2022). Advancing targeted protein degradation for cancer therapy. Nature Reviews Cancer, 22(8), 469-484. [Link]

- Google Patents. (n.d.). WO2017024317A2 - Methods to induce targeted protein degradation through bifunctional molecules.

-

Schofield, O. (2023, October 12). The Developability Challenges with Bifunctional Targeted Protein Degraders. Technology Networks. [Link]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. scilit.com [scilit.com]

- 3. Advancing targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]

- 6. explorationpub.com [explorationpub.com]

- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Context Matters: E3 Ligase-Ligand Pairing Strategies for Optimized PROTAC Performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Essential Role of Linkers in PROTACs [axispharm.com]

- 14. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 16. precisepeg.com [precisepeg.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Boc-Protected Amino Groups [organic-chemistry.org]

- 19. benchchem.com [benchchem.com]

- 20. Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00304G [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. WO2017024317A2 - Methods to induce targeted protein degradation through bifunctional molecules - Google Patents [patents.google.com]

- 23. syngene-aws-storage01.s3.ap-south-1.amazonaws.com [syngene-aws-storage01.s3.ap-south-1.amazonaws.com]

- 24. rsc.org [rsc.org]

- 25. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]